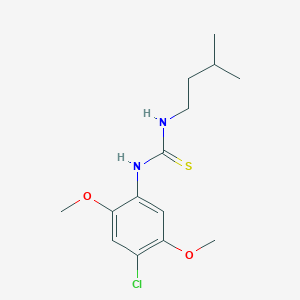
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea, also known as CDMT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CDMT is a thiourea derivative that has been used in various scientific studies, including its use as a reagent in organic synthesis and as an inhibitor of various enzymes.
科学研究应用
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been used in various scientific studies due to its unique properties. It has been used as a reagent in organic synthesis, specifically in the synthesis of amides and peptides. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has also been used as an inhibitor of various enzymes, such as chitinase and β-glucuronidase. Furthermore, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been used as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.
作用机制
The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea is not fully understood, but it is believed to inhibit enzymes by binding to their active sites. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been shown to have a high affinity for enzymes that contain a thiol group, which is necessary for their activity. By binding to the thiol group, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea can inhibit the enzyme's activity, leading to a decrease in its function.
Biochemical and Physiological Effects:
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been shown to have various biochemical and physiological effects. In studies, it has been shown to inhibit the growth of cancer cells, specifically breast cancer cells. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has also been shown to inhibit the activity of chitinase, an enzyme that is involved in the degradation of chitin, a major component of the exoskeleton of insects and crustaceans. Additionally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been shown to inhibit the activity of β-glucuronidase, an enzyme that is involved in the metabolism of xenobiotics and drugs.
实验室实验的优点和局限性
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified, making it an ideal compound for scientific research applications. Additionally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been shown to have a high affinity for certain enzymes, making it an effective inhibitor. However, there are limitations to the use of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, making it difficult to predict its effects on certain enzymes.
未来方向
There are several future directions for the use of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea in scientific research. One potential application is its use as an anti-cancer agent. Further studies are needed to determine the optimal concentration and delivery method for 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea to effectively inhibit the growth of cancer cells. Additionally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea could be used as a potential inhibitor of other enzymes, such as proteases and kinases. Further studies are needed to determine the efficacy of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea as an inhibitor of these enzymes. Finally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea could be used as a potential drug candidate for the treatment of various diseases. Further studies are needed to determine its safety and efficacy in vivo.
Conclusion:
In conclusion, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea is a unique compound that has gained significant attention in the scientific community due to its potential applications. Its synthesis method has been optimized to obtain high yields and purity, making it an ideal compound for scientific research applications. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been used as a reagent in organic synthesis and as an inhibitor of various enzymes. Its mechanism of action is not fully understood, but it is believed to inhibit enzymes by binding to their active sites. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has several advantages for lab experiments, but there are limitations to its use. Finally, there are several future directions for the use of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea in scientific research, including its potential use as an anti-cancer agent and inhibitor of other enzymes.
合成方法
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea can be synthesized using a straightforward process that involves the reaction between 4-chloro-2,5-dimethoxyaniline and 3-methylbutylisothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and yields 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea as a white crystalline solid. The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been optimized to obtain high yields and purity, making it an ideal compound for scientific research applications.
属性
产品名称 |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea |
|---|---|
分子式 |
C14H21ClN2O2S |
分子量 |
316.8 g/mol |
IUPAC 名称 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea |
InChI |
InChI=1S/C14H21ClN2O2S/c1-9(2)5-6-16-14(20)17-11-8-12(18-3)10(15)7-13(11)19-4/h7-9H,5-6H2,1-4H3,(H2,16,17,20) |
InChI 键 |
UZFXYEHRNAZWQO-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
规范 SMILES |
CC(C)CCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)


![Ethyl 4-[(4-sulfamoylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216389.png)



![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)

![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)


